![molecular formula C24H23N5O4S B2496965 2-((2-(2-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide CAS No. 893913-49-0](/img/structure/B2496965.png)
2-((2-(2-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of complex pyrimidinone derivatives, similar to the compound , typically involves multistep reactions starting from basic heterocyclic compounds. One approach might involve the condensation of dimethyl- and various substituted pyrimidinones with aldehydes in the presence of NaOH, as seen in the synthesis of related thieno[2,3-d]pyrimidin-4-ones (Elmuradov, Bozorov, & Shakhidoyatov, 2011). Such methodologies can be adapted to synthesize the compound of interest by selecting appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of related compounds reveals intricate arrangements of atoms and bonds that define their chemical behavior. For example, crystallographic studies on similar acetamide derivatives have shown folded conformations around the methylene C atom of the thioacetamide bridge, highlighting the importance of intramolecular interactions (Subasri et al., 2016). Understanding these structural details is crucial for predicting the reactivity and properties of the target compound.
Chemical Reactions and Properties
The chemical reactivity of such compounds can vary widely depending on their specific functional groups and structural features. For instance, the presence of a pyrimidinone core often allows for further functionalization through reactions with nucleophiles or electrophiles, leading to a broad range of derivatives with diverse properties. The synthesis of related compounds involves reactions with amines, aldehydes, and ketones, offering insights into potential chemical transformations (Benghiat & Crooks, 1983).
Physical Properties Analysis
The physical properties of such complex molecules, including solubility, melting point, and crystal structure, are influenced by their molecular architecture. X-ray diffraction studies provide valuable information about the arrangement of atoms in the crystal lattice and how this affects the material's physical properties. For similar compounds, crystallographic analysis has revealed specific conformational features and substituent effects on the molecular structure (Gurskaya, Zavodnik, & Shutalev, 2003).
Applications De Recherche Scientifique
Synthesis and Chemical Reactivity
The synthesis of derivatives related to the specified compound often involves complex chemical reactions aimed at achieving specific molecular structures to explore their biological or chemical activities. For instance, studies have reported the synthesis of novel heterocyclic compounds derived from similar structures, demonstrating their anti-inflammatory and analgesic properties, and highlighting the potential for these compounds in medicinal chemistry (Abu‐Hashem, Youssef, 2011). Additionally, the chemical behavior of these compounds under different reactions provides insights into their reactivity and potential for further modification (Davoodnia, Rahimizadeh, Atapour-Mashhad, Tavakoli-Hoseini, 2009).
Biological Activities and Applications
Research has also focused on evaluating the biological activities of compounds with similar structures, particularly their antimicrobial, anti-inflammatory, and analgesic effects. For example, studies have demonstrated the antimicrobial activity of pyrimidinone and oxazinone derivatives against various bacteria and fungi, suggesting their potential as therapeutic agents (Hossan, Abu-Melha, Al-Omar, Amr, 2012). Furthermore, the anti-inflammatory and analgesic properties of newly synthesized compounds have been investigated, revealing significant activities that could be leveraged in drug development (Sondhi, Dinodia, Rani, Shukla, Raghubir, 2009).
Propriétés
IUPAC Name |
2-[7-(2-methoxyphenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanyl-N-(2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O4S/c1-14-9-5-7-11-16(14)25-18(30)13-34-22-19-21(28(2)24(32)29(3)23(19)31)26-20(27-22)15-10-6-8-12-17(15)33-4/h5-12H,13H2,1-4H3,(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRBCMMJPJHTIIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CSC2=NC(=NC3=C2C(=O)N(C(=O)N3C)C)C4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

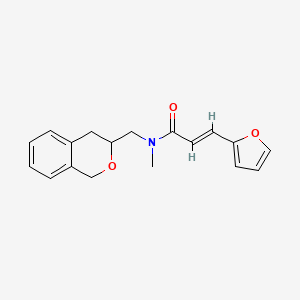

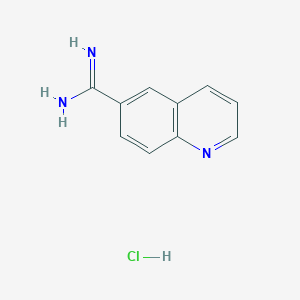
![2-Chloro-N-[2-(1,2-oxazol-3-ylmethylsulfonylamino)ethyl]propanamide](/img/structure/B2496886.png)
![N-(1-cyano-1-cyclopropylethyl)-2-[cyclopropyl(2,3-dihydro-1H-inden-1-yl)amino]acetamide](/img/structure/B2496887.png)
![Ethyl 4-[1-(4-ethylphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate](/img/structure/B2496890.png)
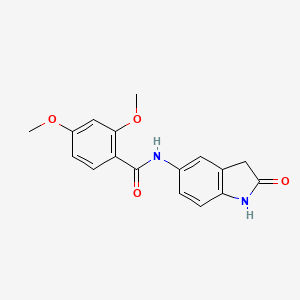
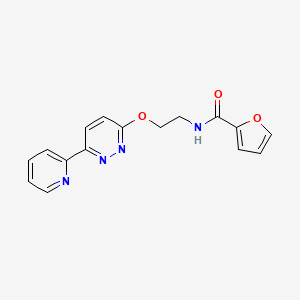
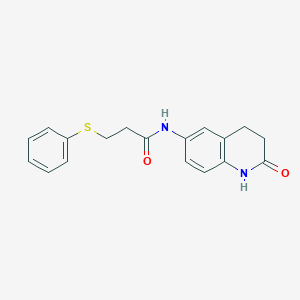
![(E)-N-benzyl-3-[5-(2-bromophenyl)furan-2-yl]-2-cyanoprop-2-enamide](/img/structure/B2496898.png)

![4-fluoro-N-(2-(6-((2-((4-fluorobenzyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2496902.png)
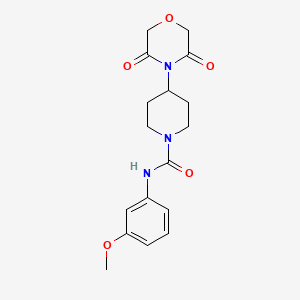
![(E)-N-[(4-methylmorpholin-2-yl)methyl]-2-phenylethenesulfonamide](/img/structure/B2496904.png)